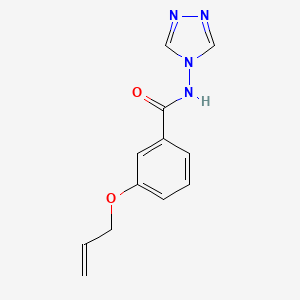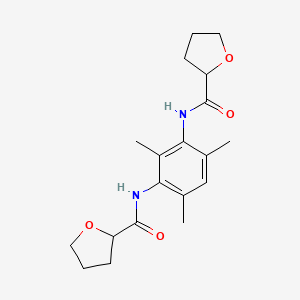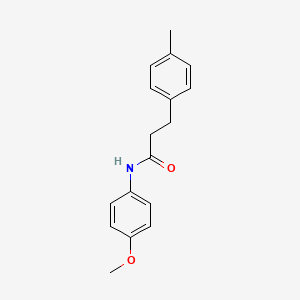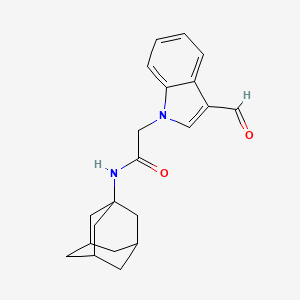
3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide
説明
3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide, also known as DMNPE, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of photoactivatable molecules and is used as a tool to study biological systems.
作用機序
The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide involves the photoactivation of the compound by exposure to light. Upon exposure to light, this compound undergoes a photochemical reaction that results in the formation of a highly reactive nitrene species. This species can then react with nearby molecules, such as proteins or ligands, to form covalent bonds. This reaction is highly specific and can be controlled by the wavelength and intensity of the light used.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is relatively stable and does not react with biological molecules in the absence of light. However, upon exposure to light, this compound can induce covalent modifications to nearby molecules, which can affect their functions. Therefore, it is important to use this compound with caution and control the parameters of light exposure to minimize any unintended effects.
実験室実験の利点と制限
The advantages of using 3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide in lab experiments include its specificity, versatility, and ease of use. This compound can be used to study a wide range of biological systems and can be tailored to specific experimental needs. The limitations of using this compound include its potential for unintended effects, the need for specialized equipment to control light exposure, and the limited availability of the compound.
将来の方向性
There are several future directions for the use of 3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide in scientific research. One direction is the development of new photoactivatable compounds with improved properties, such as increased stability and specificity. Another direction is the application of this compound in the study of complex biological systems, such as the brain, where precise control of protein-protein interactions and signaling pathways is crucial. Additionally, the use of this compound in combination with other techniques, such as mass spectrometry and cryo-electron microscopy, can provide a more comprehensive understanding of biological systems.
Conclusion:
This compound is a powerful tool for studying biological systems. Its ability to induce covalent modifications upon exposure to light has enabled researchers to study protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways with high specificity and control. While there are limitations to its use, the future directions for this compound research are promising and will likely lead to new insights into biological systems.
科学的研究の応用
3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been used in various scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways. This compound is used as a photoactivatable crosslinker to study protein-protein interactions by covalently linking two proteins upon exposure to light. This technique is useful in identifying protein complexes and studying their functions. This compound is also used to study protein-ligand interactions by attaching it to ligands and exposing them to light to induce binding to the target protein. This technique is useful in identifying the binding site and affinity of ligands. This compound has also been used to study intracellular signaling pathways by activating specific proteins upon exposure to light.
特性
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-12-6-10(7-13(9-12)23-2)16(19)17-11-4-5-15(24-3)14(8-11)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZYHQKSQHRFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4410102.png)
![N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4410110.png)
![1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)
![{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)


![4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410151.png)
![N-[2-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B4410158.png)

![4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410173.png)
